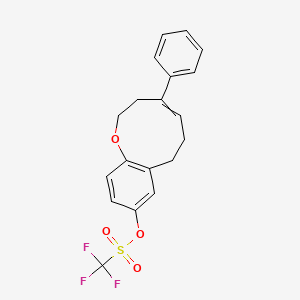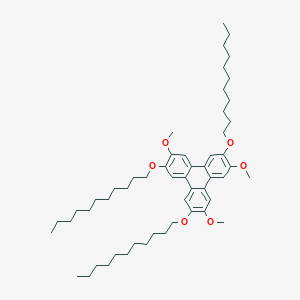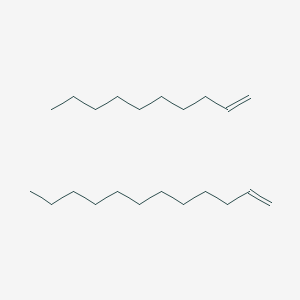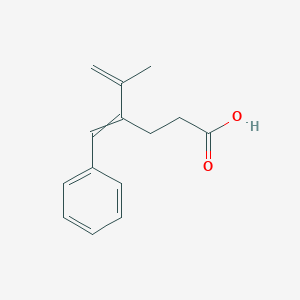
(4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxonin ring system substituted with a phenyl group and a trifluoromethanesulfonate group, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzoxonin ring, followed by the introduction of the phenyl group and the trifluoromethanesulfonate group. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The trifluoromethanesulfonate group is known to enhance the bioavailability and stability of pharmaceutical compounds, making it a promising candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility in chemical reactions allows for the creation of a wide range of industrial products.
Mécanisme D'action
The mechanism of action of (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) chloride
- (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) bromide
- (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) iodide
Uniqueness
Compared to similar compounds, (4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate stands out due to the presence of the trifluoromethanesulfonate group
Propriétés
Formule moléculaire |
C19H17F3O4S |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
(4-phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C19H17F3O4S/c20-19(21,22)27(23,24)26-17-9-10-18-16(13-17)8-4-7-15(11-12-25-18)14-5-2-1-3-6-14/h1-3,5-7,9-10,13H,4,8,11-12H2 |
Clé InChI |
OURANXONQYRTGF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCCC(=C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
![3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one](/img/structure/B12640634.png)


